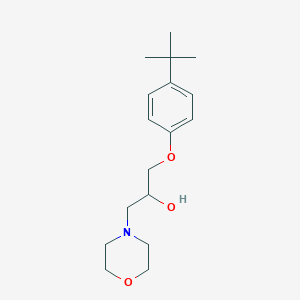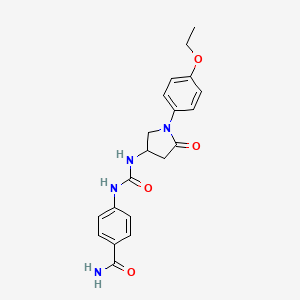![molecular formula C14H11F2N3OS B2804796 N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide CAS No. 1385384-02-0](/img/structure/B2804796.png)
N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide” is a chemical compound with the molecular formula C14H11F2N3OS. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activities
Thiazole derivatives, including compounds structurally related to N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Notably, certain derivatives have shown significant antibacterial activity, anticandidal effects, and cytotoxicity against various cancer cell lines, highlighting their potential in developing new therapeutic agents (Dawbaa et al., 2021).
Urease Inhibitory and Cytotoxic Properties
A novel series of bi-heterocyclic propanamides demonstrated promising urease inhibitory potential and lower cytotoxicity, making them suitable candidates for further investigation as therapeutic agents. The compounds were also analyzed through in-silico molecular docking, which supported their in-vitro enzyme inhibition data, suggesting a targeted approach for drug design (Abbasi et al., 2020).
Synthetic and Characterization Studies
Synthesis and full characterization of thiazole-based derivatives have been conducted, providing a foundational approach for the development of new molecules with potential application in drug discovery and development. The analysis and structural elucidation of these compounds serve as a crucial step in understanding their chemical properties and potential biological activities (Manolov et al., 2021).
Anticancer Potential
Thiazole and thiadiazole derivatives exhibit significant anticancer activity against various cancer cell lines, suggesting the role of structural moieties in determining the compounds' efficacy. These findings indicate the potential of such derivatives in cancer therapy, with specific compounds inducing apoptosis in cancer cells, further emphasizing their therapeutic potential (Ekrek et al., 2022).
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
Investigations into N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have unveiled their diverse biological activities, including psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects against tumor cell lines. These compounds' significant sedative action and antimicrobial properties further support their potential in pharmaceutical applications (Zablotskaya et al., 2013).
Propiedades
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3OS/c15-9-1-3-11(12(16)5-9)13(6-17)19-14(20)4-2-10-7-21-8-18-10/h1,3,5,7-8,13H,2,4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGOQOQRSREIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)NC(=O)CCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804717.png)
![N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2804718.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2804723.png)


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2804726.png)

![2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2804730.png)


